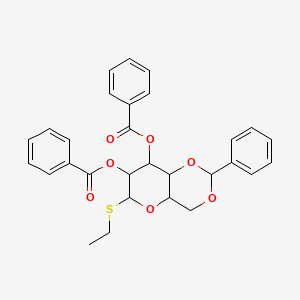
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is a thioglycoside compound commonly utilized as a precursor in the synthesis of various pharmaceutical compounds aimed at studying specific diseases . This compound is known for its role in glycosylation reactions, particularly in the glycosylation of spirostanols .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups followed by the introduction of thioglycoside functionality. A common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2 and 3 are protected using benzoyl groups.
Formation of Benzylidene Acetal: The hydroxyl groups at positions 4 and 6 are protected by forming a benzylidene acetal.
Introduction of Thioglycoside Functionality: The thioglycoside functionality is introduced at position 1 using ethyl thiol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated synthesis equipment and stringent quality control measures .
化学反应分析
Types of Reactions
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uronic acids.
Reduction: Reduction reactions can be performed to modify the thioglycoside functionality.
Substitution: Substitution reactions can occur at the benzoyl and benzylidene groups.
Common Reagents and Conditions
Reduction: BH3.THF (borane-tetrahydrofuran) is used for reductive ring opening of benzylidene acetals.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Uronic acids.
Reduction: Compounds with modified thioglycoside functionality.
Substitution: Derivatives with substituted benzoyl or benzylidene groups.
科学研究应用
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a glycosylating agent in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and their effects on biological systems.
Medicine: Utilized in the development of pharmaceutical compounds for the treatment of various diseases.
Industry: Applied in the production of specialty chemicals and intermediates for further synthesis.
作用机制
The mechanism of action of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its role as a glycosylating agent. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosides and other complex carbohydrates .
相似化合物的比较
Similar Compounds
- Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
- Ethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranoside
- Ethyl 2,3-di-O-benzoyl-3,4-O-isopropylidene-beta-D-thiogalactopyranoside
Uniqueness
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is unique due to its specific protection pattern and thioglycoside functionality, which make it a versatile glycosylating agent. Its ability to form stable glycosidic bonds under mild conditions sets it apart from other similar compounds .
属性
分子式 |
C29H28O7S |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
(7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate |
InChI |
InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3 |
InChI 键 |
ZRMRTIABQQKBAN-UHFFFAOYSA-N |
规范 SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B14126088.png)
![methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B14126093.png)
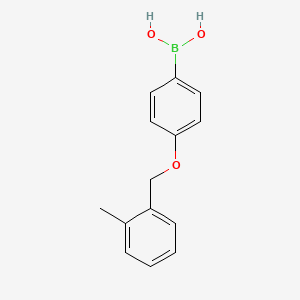
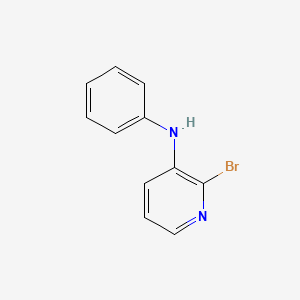
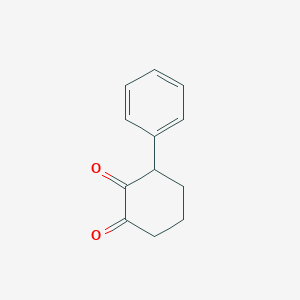
![2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester](/img/structure/B14126122.png)
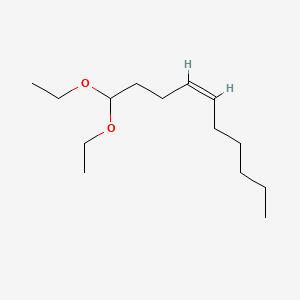
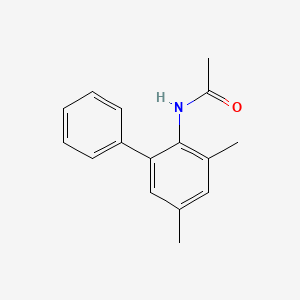
![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/structure/B14126152.png)
![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
